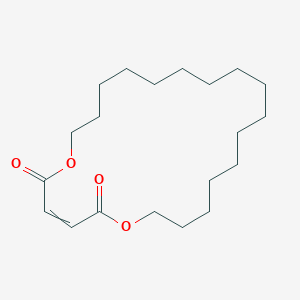
1,6-Dioxacyclodocos-3-ene-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dioxacyclodocos-3-ene-2,5-dione: is an organic compound with a unique structure characterized by a 22-membered ring containing two oxygen atoms and a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxacyclodocos-3-ene-2,5-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures to facilitate the cycloaddition.
Solvent: Dichloromethane or toluene are commonly used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes. The use of continuous flow reactors can improve efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
1,6-Dioxacyclodocos-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of saturated cyclic compounds.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,6-Dioxacyclodocos-3-ene-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism of action of 1,6-Dioxacyclodocos-3-ene-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: By forming covalent bonds with active sites.
Signal transduction: Modulating pathways by interacting with key signaling molecules.
相似化合物的比较
1,6-Dioxacyclodocos-3-ene-2,5-dione can be compared with other cyclic compounds such as:
1,6-Dioxecane-2,5-dione: A smaller ring structure with similar reactivity.
Cyclododecane derivatives: Larger ring structures with different physical properties.
The uniqueness of this compound lies in its 22-membered ring, which provides distinct chemical and physical properties compared to smaller or larger cyclic compounds.
属性
CAS 编号 |
133048-07-4 |
|---|---|
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC 名称 |
1,6-dioxacyclodocos-3-ene-2,5-dione |
InChI |
InChI=1S/C20H34O4/c21-19-15-16-20(22)24-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-23-19/h15-16H,1-14,17-18H2 |
InChI 键 |
BKNVUQVZINXMEE-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCCCCOC(=O)C=CC(=O)OCCCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


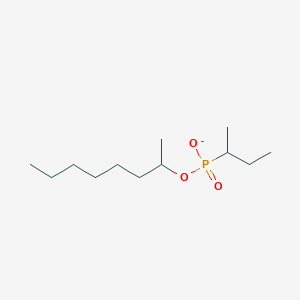
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
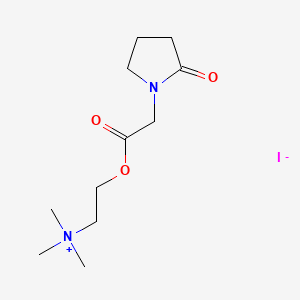
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
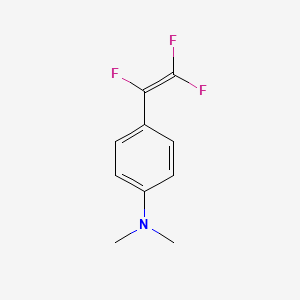

![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
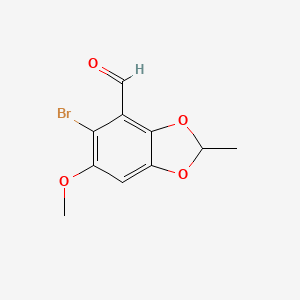

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
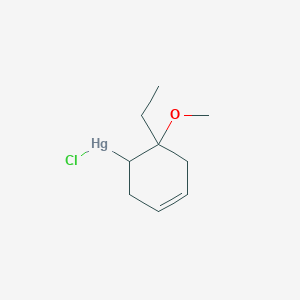
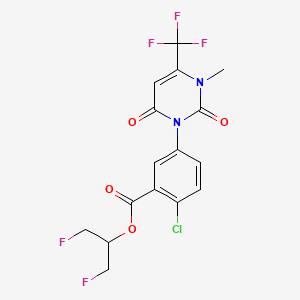
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
